Milbemycin A4 oxime is derived from the fermentation products of Streptomyces hygroscopicus var. aureolacrimosus, which naturally produces milbemycin compounds. The compound is classified as a macrocyclic lactone, closely related to other members of the milbemycin family, such as milbemycin A3 and A4. Its chemical structure allows it to interact effectively with various biological targets, making it valuable in therapeutic applications .
The synthesis of milbemycin A4 oxime involves several key steps, typically initiated from milbemycin A3 or A4. Recent advancements have focused on optimizing these synthesis methods to improve yield and reduce environmental impact.
Milbemycin A4 oxime has a complex molecular structure characterized by a macrocyclic lactone ring system with specific functional groups that contribute to its biological activity.
The three-dimensional conformation of milbemycin A4 oxime allows it to fit into specific binding sites on target proteins, which is essential for its mechanism of action against parasites .
Milbemycin A4 oxime participates in various chemical reactions that enhance its efficacy as an antiparasitic agent.
The mechanism by which milbemycin A4 oxime exerts its antiparasitic effects involves several pathways:
Milbemycin A4 oxime exhibits distinct physical and chemical properties that are relevant for its application:
These properties are crucial for formulating effective pharmaceutical preparations for veterinary use .
Milbemycin A4 oxime has several important applications across various fields:
Milbemycin A4 oxime (CAS 93074-04-5) is a semi-synthetic macrocyclic lactone derivative with the molecular formula C₃₂H₄₅NO₇ and a molecular weight of 555.70 g/mol [4]. Its structure features a 26-membered macrolide ring with an α,β-unsaturated oxime group at the C5 position, replacing the native ketone functionality of milbemycin A4 [5] [9]. The compound exhibits absolute stereochemistry with nine defined stereocenters and one E/Z center, primarily at the C10-C11 and C25-C26 bonds [8]. Key stereochemical elements include the (6R,25R) configuration, which governs its three-dimensional conformation and biological interactions [4]. The spiroketal system between C17-C21 and the tetraene chromophore (C2-C7) contribute to its structural rigidity, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography studies [2] [8].
Table 1: Structural Descriptors of Milbemycin A4 Oxime
Property | Value |
---|---|
IUPAC Name | (6R,25R)-5-Demethoxy-28-deoxy-6,28-epoxy-25-ethyl-5-(hydroxyimino)milbemycin B |
Canonical SMILES | CC[C@@H]1C@HC |
Defined Stereocenters | 9 |
E/Z Centers | 1 |
Milbemycin A4 oxime demonstrates limited aqueous solubility (1.33 × 10⁻⁵ M) but high solubility in polar organic solvents, including methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [2] [5]. Its crystalline form remains stable at -20°C when protected from light but undergoes degradation under basic conditions or prolonged UV exposure due to oxime group isomerization [4] [5]. The melting point remains unspecified in literature, though its decomposition temperature exceeds 200°C [4]. X-ray diffraction analyses reveal monoclinic crystal packing stabilized by intermolecular hydrogen bonding between the oxime hydroxyl (C=NOH) and the C17 carbonyl oxygen [9]. The compound's pKa of 10.19 ± 0.70 indicates weak acidity, consistent with the oxime functionality [4].
Table 2: Physicochemical Profile
Property | Value |
---|---|
Water Solubility | 1.33 × 10⁻⁵ M (7.4 μg/mL) |
LogP (Predicted) | 4.2 |
Stability Conditions | -20°C, dark, anhydrous |
Degradation Pathway | Oxime isomerization |
Structurally, milbemycin A4 oxime diverges from congeners at critical sites:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: